molecular formula C10H11BrCl2N2 B2885987 (6-Bromoquinolin-8-yl)methanamine;dihydrochloride CAS No. 2305255-92-7

(6-Bromoquinolin-8-yl)methanamine;dihydrochloride

Cat. No. B2885987
CAS RN: 2305255-92-7
M. Wt: 310.02
InChI Key: MLPCFDGCVSUOPB-UHFFFAOYSA-N
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Description

“(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2305255-92-7 . It has a molecular weight of 310.02 and its IUPAC name is (6-bromoquinolin-8-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is 1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 310.02 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study focused on the synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, demonstrating their moderate to very good antibacterial and antifungal activities against pathogenic strains. This research underlines the potential of quinoline compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Transfer Hydrogenation Reactions

Another study presented the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving excellent conversions and high turnover frequency values. This highlights the role of quinazoline derivatives in catalysis and organic synthesis (Karabuğa et al., 2015).

Molecular Inclusion and Crystal Engineering

Research on pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts has shown that quinoline derivatives can be efficient lattice inclusion hosts for small solvent molecules. This work contributes to crystal engineering and the development of new materials (Rahman et al., 2002).

Antitumor Activity

A series of novel cinchona-based amines containing quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. The study provides insight into the potential therapeutic applications of these compounds (Károlyi et al., 2012).

Chemical Synthesis and Drug Development

Further exploration into the synthesis of quinoline and isoquinoline derivatives has revealed their importance as intermediates in drug discovery and development. These compounds serve as key building blocks in the synthesis of complex molecules for pharmaceutical applications (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

(6-bromoquinolin-8-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPCFDGCVSUOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromoquinolin-8-yl)methanamine;dihydrochloride

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